N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
Description
Structure and Properties The compound features a tetrahydroquinoxaline core substituted with a 3-oxo group and an acetamide moiety. Key substituents include a 2-ethoxyphenyl group on the acetamide nitrogen and a 2-methoxyphenoxy acetyl group on the quinoxaline nitrogen. Its molecular formula is C₂₇H₂₇N₃O₆, with a molecular weight of 489.53 g/mol . Physicochemical properties include a calculated logP of 2.88, polar surface area of 83.71 Ų, and moderate water solubility (LogSw = -3.45) .
Properties
Molecular Formula |
C27H27N3O6 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C27H27N3O6/c1-3-35-22-13-7-5-11-19(22)28-25(31)16-21-27(33)29-18-10-4-6-12-20(18)30(21)26(32)17-36-24-15-9-8-14-23(24)34-2/h4-15,21H,3,16-17H2,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
UUMIJBDPIAZOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Etherification: The ethoxyphenyl and methoxyphenoxy groups are introduced through etherification reactions, typically using corresponding phenols and alkyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can be used as a building block for the synthesis of more complex molecules. Its quinoxaline core is a versatile scaffold for the development of new materials and catalysts.
Biology
Biologically, compounds with quinoxaline cores have shown various activities, including antimicrobial, antiviral, and anticancer properties. This specific compound could be investigated for similar biological activities.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Quinoxaline derivatives are known for their therapeutic potential, and this compound could be a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide exerts its effects would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, through its quinoxaline core and functional groups. These interactions could modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structural analogs and their key differences:
Key Structural Insights
- Substituent Position : The 2-ethoxyphenyl group in the target compound may enhance binding to hydrophobic pockets compared to 4-substituted analogs .
- Phenoxy Acetyl vs. benzoyl groups (Y070-1371) .
- Core Heterocycle: Tetrahydroquinoxalines offer conformational rigidity, while thiadiazoles provide metabolic stability but reduced aromaticity .
Biological Activity
N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydroquinoxaline core, which is known for its diverse biological activities. The molecular formula and weight are not explicitly detailed in the available sources; however, related compounds in the same class suggest a molecular weight in the range of 400-500 g/mol.
- Modulation of ABC Transporters : Research indicates that compounds similar to this compound can act as modulators of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in drug absorption and resistance mechanisms in various cancers .
- Antioxidant Properties : Some studies suggest that related tetrahydroquinoxaline derivatives exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures have neuroprotective effects, possibly by modulating neurotransmitter systems or reducing neuroinflammation.
Data Tables
Case Study 1: Cancer Treatment
A study investigated the efficacy of a related compound in treating multidrug-resistant cancer cells. The results indicated that the compound enhanced the sensitivity of cancer cells to chemotherapeutic agents by inhibiting specific ABC transporters involved in drug efflux.
Case Study 2: Neuroprotection
In a preclinical model of neurodegenerative disease, administration of a tetrahydroquinoxaline derivative demonstrated significant neuroprotective effects by reducing markers of oxidative stress and inflammation in brain tissues.
Research Findings
Recent research highlights the potential therapeutic applications of this compound in various fields:
- Oncology : Its ability to modulate drug resistance mechanisms presents a promising avenue for enhancing chemotherapy efficacy.
- Neurology : The neuroprotective properties suggest potential applications in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.
- Inflammatory Diseases : Its anti-inflammatory effects could be beneficial in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
